
DprE1-IN-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DprE1-IN-8 is a compound that targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial in the biosynthesis of the mycobacterial cell wall. This enzyme is a promising target for developing new antitubercular drugs due to its essential role in the survival and pathogenicity of Mycobacterium tuberculosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DprE1-IN-8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often employ techniques such as molecular docking and pharmacophore modeling to design and optimize the inhibitors . The reaction conditions may vary depending on the specific synthetic pathway chosen, but they generally involve standard organic synthesis techniques such as condensation reactions, nucleophilic substitutions, and catalytic hydrogenations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would include rigorous quality control measures to ensure the consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
DprE1-IN-8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its biological activity .
科学的研究の応用
DprE1-IN-8 has several scientific research applications, particularly in the field of tuberculosis treatment. It is used in:
Chemistry: As a model compound for studying the inhibition of DprE1 and developing new synthetic methodologies.
Biology: To investigate the biological pathways and mechanisms involved in mycobacterial cell wall synthesis.
Medicine: As a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.
Industry: In the development of new antitubercular drugs and diagnostic tools.
作用機序
DprE1-IN-8 exerts its effects by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). This enzyme is involved in the biosynthesis of decaprenylphosphoryl-arabinofuranose, a critical component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the cell wall synthesis, leading to the death of the mycobacteria . The molecular targets and pathways involved include the binding of this compound to the active site of DprE1, preventing its normal enzymatic activity .
類似化合物との比較
Similar Compounds
BTZ-043: Another DprE1 inhibitor with a similar mechanism of action.
TCA1: A compound that targets DprE1 and has shown efficacy in both acute and chronic infection models.
Benzothiazole derivatives: These compounds have been studied for their potential as DprE1 inhibitors.
Uniqueness
DprE1-IN-8 is unique due to its specific binding affinity and inhibitory potency against DprE1. It has shown promising results in preclinical studies, with a higher minimum inhibitory concentration compared to some standard drugs . Its unique chemical structure allows for specific interactions with the active site of DprE1, making it a potent inhibitor .
特性
分子式 |
C19H12F3N5O4S |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
2-[methyl-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amino]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C19H12F3N5O4S/c1-26(9-14-24-25-17(31-14)10-5-3-2-4-6-10)18-23-16(28)12-7-11(19(20,21)22)8-13(27(29)30)15(12)32-18/h2-8H,9H2,1H3 |
InChIキー |
WMYYIZSMWFETCC-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


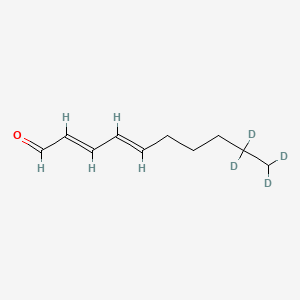
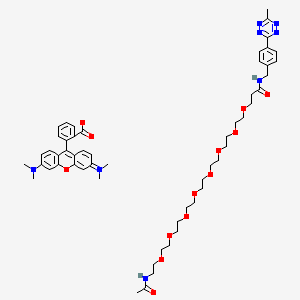
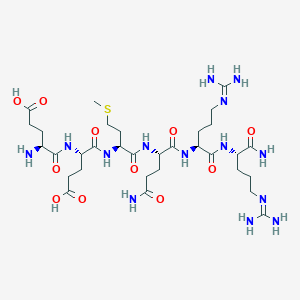
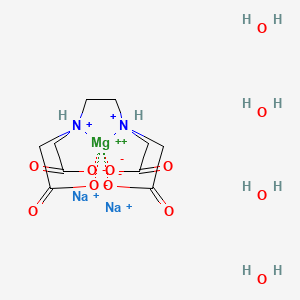
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)

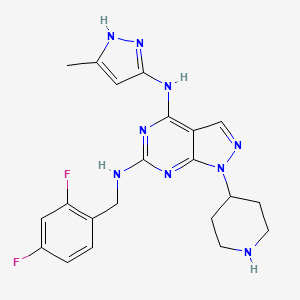
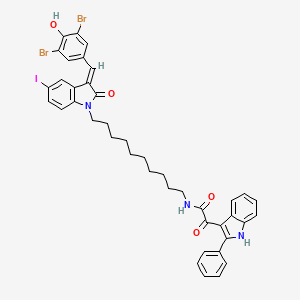
![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
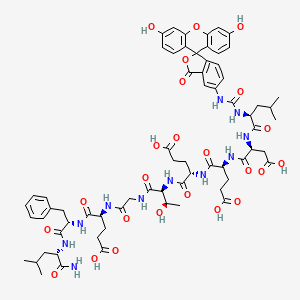
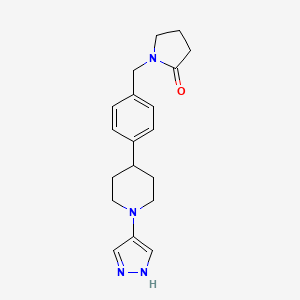

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
